1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of bromine, sulfur, and aromatic rings
Preparation Methods
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2,4-bis(methylthio)phenyl)propan-1-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to bind to the active site of mitochondrial F1F0 adenosine triphosphate synthase enzymes, inhibiting their function . This interaction disrupts the energy production in fungal cells, leading to their death.
Comparison with Similar Compounds
1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
1-(2,4-Dimethylphenyl)-2-bromopropan-1-one: Lacks the methylthio groups, resulting in different chemical reactivity and biological activity.
1-(2,4-Bis(methylthio)phenyl)-2-chloropropan-1-one: Contains chlorine instead of bromine, which affects its reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrOS2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[2,4-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 |
InChI Key |
GLXXACZIGXTHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)SC)SC)Br |
Origin of Product |
United States |
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